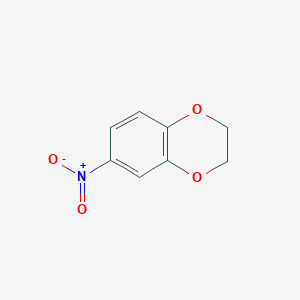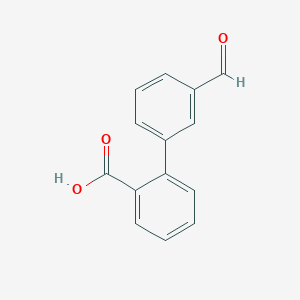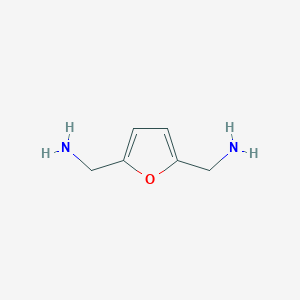
3-Methoxy-estra-2,5(10)-dien-17-ol
Overview
Description
3-Methoxy-estra-2,5(10)-dien-17-ol is a synthetic steroidal compound. It belongs to the class of estrogens, which are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of a methoxy group at the third position and a double bond between the second and fifth (or tenth) positions in the steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-estra-2,5(10)-dien-17-ol can be achieved through various synthetic routes. One common method involves the selective hydrolysis of 17-cyclic ethylenedioxo-3-methoxy-estra-2,5(10)-dien-11β-ol using an oxalic acid reagent supported on silica gel . This method ensures the conversion of the starting material into the corresponding 3-one derivative without migration of the 5(10)-alkene bond and hydrolysis of the 17-cyclic acetal group.
Another method involves the use of Noyori-type (1S,2S)- and (1R,2R)-N-(para-tosyl)-1,2-diphenylethylene-1,2-diamine ligands complexed with ruthenium as effective catalysts for the regiospecific transfer hydrogenation of 3-methoxy- and 3-benzyloxy-(Z)16-hydroxymethylidene-13α-estra-1,3,5(10)-trien-17-ones . This two-step hydrogenation/reduction protocol yields the corresponding diols.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-estra-2,5(10)-dien-17-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or diols.
Substitution: The methoxy group at the third position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
3-Methoxy-estra-2,5(10)-dien-17-ol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various steroidal derivatives and analogs.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Research focuses on its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Methoxy-estra-2,5(10)-dien-17-ol involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the compound induces conformational changes that facilitate the recruitment of coactivators or corepressors, leading to the regulation of gene expression. This modulation of gene expression results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-estra-2,5(10)-dien-17-ol is unique due to its specific structural features, including the methoxy group at the third position and the double bond between the second and fifth (or tenth) positions. These structural characteristics confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-18,20H,3,5-11H2,1-2H3/t15-,16-,17+,18?,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFZLECPCHQJIR-BBCBXFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2O)CCC4=C3CC=C(C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325319 | |
| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101978-01-2 | |
| Record name | (8R,9S,13S,14S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


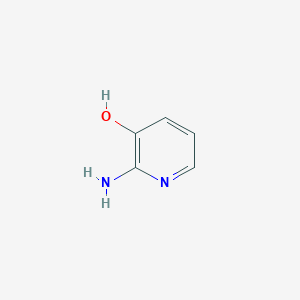

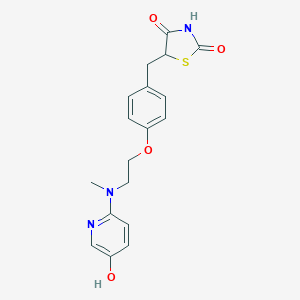

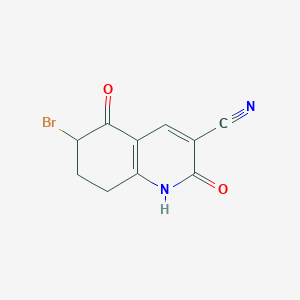
![Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B21110.png)
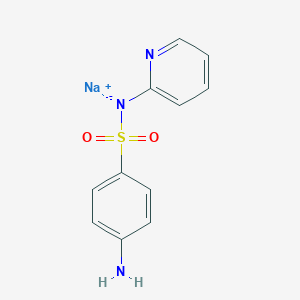
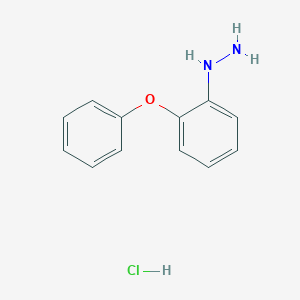
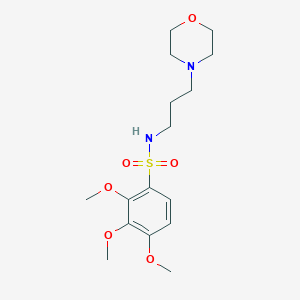
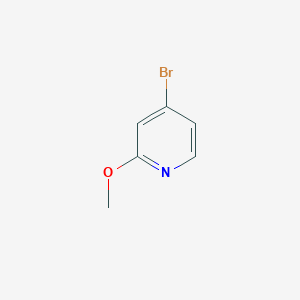
![6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime](/img/structure/B21119.png)
